N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound. It is part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves coupling substituted 2-amino benzothiazoles with other reagents.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies often involve evaluating the compounds’ reactivity and stability under various conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . These properties can include melting point, solubility, and spectral data.Scientific Research Applications
Microwave-Assisted Synthesis for Antimicrobial Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives have been synthesized using a microwave-assisted technique, which offers a rapid and environmentally benign process. These compounds have demonstrated significant antimicrobial activities against various bacterial and fungal strains, highlighting their potential in addressing infectious diseases (Raval, Naik, & Desai, 2012).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, including this compound, have been developed as chemosensors for detecting cyanide anions. These compounds exhibit a color change response upon interaction with cyanide, making them useful for environmental monitoring and safety applications (Wang et al., 2015).
Potential Ligands for Adenosine Receptors
Research has identified chromone–thiazole hybrids, including this compound, as potential ligands for human adenosine receptors. These compounds could have implications in therapeutics, particularly in the development of drugs targeting adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).
Ultrasound-Promoted Synthesis for Cytotoxic Activity
Ultrasound irradiation has been used to synthesize this compound derivatives, demonstrating a convenient synthesis method. These compounds were evaluated for cytotoxic activities, showing potential in cancer research and therapy (Gomha & Khalil, 2012).
Antibacterial and Antifungal Properties
Several innovative coumarin derivatives containing thiazolidin-4-one ring and this compound have been synthesized, showing significant antibacterial and antifungal properties. This underscores their potential in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Research into compounds like “N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is ongoing, with a focus on discovering novel compounds with potential biological activities . This includes the development of new synthetic methods and the exploration of the compounds’ mechanisms of action .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S/c18-11-5-3-7-13-14(11)19-17(24-13)20-15(21)10-8-9-4-1-2-6-12(9)23-16(10)22/h1-8H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQITSMOBWVWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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